7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-3-nitro-
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Overview
Description
7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-3-nitro- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a nitro group at the 3-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-3-nitro- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a nitro-substituted pyridine derivative and a suitable cyclizing agent. Industrial production methods often optimize these synthetic routes to enhance yield and purity, employing catalysts and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-3-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-3-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-3-nitro- exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules, influencing its overall activity .
Comparison with Similar Compounds
When compared to other similar compounds, 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-3-nitro- stands out due to its unique structural features and reactivity. Similar compounds include:
7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-: This compound has a bromine substituent instead of a nitro group, leading to different reactivity and applications.
1-Methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one:
7H-Pyrrolo[2,3-c]pyridin-7-one, 4-[3-(2,4-difluorophenoxy)-6-[(dimethyloxido-λ4-sulfanylidene)amino]-2-pyridinyl]-1,6-dihydro-6-methyl-:
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-nitro-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H5N3O3/c11-7-6-4(1-2-8-7)5(3-9-6)10(12)13/h1-3,6H,(H,8,11) |
InChI Key |
UDJXVPRYWCYFJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2C1=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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